molecular formula C10H17NO B2459182 6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one CAS No. 1340576-34-2

6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one

Cat. No.: B2459182
CAS No.: 1340576-34-2
M. Wt: 167.252
InChI Key: MFSZCUKXBWKHLA-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one (CAS 1340576-34-2) is a spirocyclic organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 . This compound is characterized by a unique spirocyclic structure, a feature that is increasingly valued in modern drug discovery for its ability to improve the physicochemical and pharmacokinetic properties of potential therapeutic agents . The incorporation of spirocyclic motifs, such as the 1-azaspiro[3.5]nonan-2-one scaffold, into molecular designs helps reduce conformational flexibility and allows researchers to explore novel regions of chemical space, which can lead to enhanced binding selectivity and potency . While specific biological data for this exact analog is not fully detailed in the available literature, related spirocyclic derivatives have demonstrated significant research utility as potent inhibitors of viral proteases, including the 3C-like protease (3CLpro) of SARS-CoV-2 and MERS-CoV, showcasing the strategic value of this chemical architecture in developing direct-acting antivirals . As a building block, this compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethyl-1-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)4-3-5-10(7-9)6-8(12)11-10/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSZCUKXBWKHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1)CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 6,6 Dimethyl 1 Azaspiro 3.5 Nonan 2 One and Derivatives

Regioselective and Stereoselective Synthesis Approaches

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules for pharmaceutical applications. The following subsections explore key methodologies that allow for the precise construction of the 6,6-dimethyl-1-azaspiro[3.5]nonan-2-one scaffold and its derivatives.

[2+2] Cycloaddition Strategies for Spiro-β-Lactam Formation

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of β-lactams. rsc.org This approach involves the reaction of a ketene (B1206846) with an imine to form the characteristic four-membered azetidin-2-one (B1220530) ring.

Discovered by Hermann Staudinger in 1907, the Staudinger ketene-imine cycloaddition is a classical and widely employed method for β-lactam synthesis. wikipedia.org The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome is influenced by the substituents on both the ketene and the imine. organic-chemistry.org The synthesis of spiro-β-lactams via this method involves the reaction of a ketene with a cyclic imine or an imine bearing a cyclic substituent. digitellinc.com

The general mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent conrotatory ring closure yields the β-lactam. researchgate.net The stereoselectivity of the reaction is often dependent on the competition between direct ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern can lead to trans-β-lactams. organic-chemistry.org

For the synthesis of this compound, a suitable cyclic imine derived from 4,4-dimethylcyclohexanone (B1295358) would be reacted with a ketene. The scope of the Staudinger reaction is broad, allowing for the synthesis of a diverse range of substituted spiro-β-lactams. digitellinc.comacs.org

Table 1: Examples of Staudinger Cycloaddition for Spiro-β-Lactam Synthesis

Ketene Source Imine Product Yield (%) Diastereoselectivity Reference
Phenoxyacetyl chloride N-phenyl-11-indeno[1,2-b]quinoxalin-11-imine Spirocyclic indeno[1,2-b]quinoxaline β-lactams Not specified 50:50 mixture of diastereomers researchgate.net
Allyloxyacetyl chloride Various diimines bis-4-spiro-β-lactam-based macrocycles Not specified Not specified acs.org

Thermal [2+2] cycloadditions represent another important route to β-lactams. rsc.org These reactions can be performed intramolecularly, providing a high degree of stereocontrol. nih.gov For the synthesis of spirocyclic β-lactams, an intramolecular approach can be envisioned where the ketene and imine functionalities are present in the same molecule, tethered in a manner that facilitates the spirocyclization upon heating.

The diastereoselectivity in thermal intramolecular [2+2] cycloadditions is often controlled by the conformation of the tether connecting the reacting partners. nih.gov This methodology has been successfully applied to the synthesis of various fused and spirocyclic systems. While specific examples for this compound are not prevalent in the literature, the general principles of this approach are applicable.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions offer a powerful strategy for the construction of complex cyclic systems, including spiro-β-lactams. These methods often proceed with high efficiency and stereoselectivity due to the proximity of the reacting groups.

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly efficient for building molecular complexity. nih.gov The synthesis of spiro-β-lactams can be achieved through cascade sequences that involve the formation of the β-lactam ring as one of the steps. For instance, a cascade 4-endo N-cyclization/aerobic oxidation sequence has been developed for the synthesis of steroidal spiro-β-lactams from dienamides. nih.gov This approach allows for the simultaneous construction of two continuous quaternary chiral centers.

Organocatalytic aza-Michael/Mannich cascade reactions have also been employed for the enantioselective synthesis of spirooxindole γ-lactams, demonstrating the power of cascade reactions in constructing complex spirocyclic systems with high stereocontrol. acs.org

The Ugi four-component reaction (Ugi-4CR) is a versatile multicomponent reaction that can generate complex adducts in a single step. These Ugi adducts can then undergo subsequent intramolecular cyclization to form a variety of heterocyclic structures, including β-lactams. acs.org

For the synthesis of spiro-β-lactams, a strategy involving the intramolecular cyclization of a Ugi adduct can be employed. This approach has been successfully used to synthesize spiro-β-lactam-pyrroloquinolines. acs.org The process involves an initial Ugi-4CR to form a versatile precursor, followed by an intramolecular cyclization under basic conditions. acs.org This methodology offers a high degree of molecular diversity, as the substituents on the final spiro-β-lactam can be varied by changing the starting materials in the Ugi reaction. While the direct synthesis of this compound via this method is not explicitly reported, the principles can be adapted by selecting appropriate starting materials.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Azetidin-2-one
4,4-Dimethylcyclohexanone
Spiro-β-lactam-pyrroloquinolines
Spirooxindole γ-lactams
Steroidal spiro-β-lactams
Dienamides
Phenoxyacetyl chloride
N-phenyl-11-indeno[1,2-b]quinoxalin-11-imine
Allyloxyacetyl chloride
N-aryl-2-oxo-pyrrolidine-3-carboxylic acids
Spirocyclization of Keto-ynamides Utilizing Micellar Solutions

A green and sustainable approach to the synthesis of aza-spiro compounds involves the spirocyclization of keto-ynamides in aqueous micellar solutions, which circumvents the need for transition-metal catalysts. researchgate.netresearchgate.netkisti.re.kr This methodology leverages the unique environment of surfactant micelles to facilitate reactions of organic compounds in water. researchgate.net In a notable example, micellar solutions of cetyltrimethylammonium bromide (CTAB) were used to enable the 5-endo-dig cyclization of keto-ynamides. researchgate.net

The process is initiated by the solubilization of the hydrophobic keto-ynamide substrate within the core of the CTAB micelles. researchgate.net This encapsulation not only overcomes the poor solubility of the organic reactant in water but also pre-organizes the substrate in a conformation conducive to cyclization. The reaction proceeds without a metal catalyst, driven by the proximity and orientation effects within the micellar nano-reactor. researchgate.netresearchgate.net Dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM) have been used to monitor the reaction, confirming changes in the size and morphology of the micelles as the substrate is incorporated and converted to the aza-spiro product. researchgate.net This technique represents a significant advancement in performing complex organic transformations in aqueous media, aligning with the principles of green chemistry by reducing the reliance on volatile organic solvents. researchgate.net

Table 1: Micellar-Promoted Spirocyclization of a Keto-ynamide

SubstrateSurfactantSolventConditionsProductYieldReference
Keto-ynamideCTABWater30°C, 48 hAza-spiro compound79% researchgate.net

Catalytic and Transition Metal-Free Transformations

Catalytic methods, including those that are transition metal-free, have become indispensable in the synthesis of nitrogen heterocycles. These approaches offer high efficiency and selectivity, often under mild reaction conditions.

Copper catalysis is a powerful tool for the construction of N-heterocycles, including the β-lactam core of azaspiro compounds. nih.govholycross.edu Various copper-catalyzed reactions have been developed for the synthesis of spirocyclic β-lactams with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

One prominent method is the copper-catalyzed Kinugasa/Michael domino reaction, which allows for the asymmetric synthesis of spirocyclic β-lactams from alkyne-tethered cyclohexadienones and nitrones. nih.govrsc.org This reaction can generate complex products with four contiguous stereocenters in excellent stereoselectivity. nih.gov Another approach involves the copper(II)-catalyzed reaction of oximes with methyl propiolate to construct trans-configured and spirocyclic β-lactams with high diastereoselectivity. nih.gov Furthermore, copper-catalyzed dearomative spirocyclization of ynamides can be achieved through a carbomagnesiation reaction, which forms vinyl metal intermediates that subsequently undergo regioselective nucleophilic dearomatization to yield diverse aza-spiro scaffolds. rsc.org These methods highlight the versatility of copper catalysts in facilitating intricate bond-forming cascades for the synthesis of complex structures like this compound derivatives. sioc-journal.cn

Table 2: Overview of Copper-Catalyzed Syntheses of Spiro-β-Lactams

Reaction TypeCatalyst SystemSubstratesKey FeaturesStereoselectivityReference
Kinugasa/Michael DominoChiral Copper CatalystAlkyne-tethered cyclohexadienones, NitronesDesymmetrization of prochiral substratesUp to 97% ee, >20:1 dr nih.gov
1,3-Azaprotio Transfer/CyclizationCopper(II)Oximes, Methyl propiolateExcellent substrate flexibilityUp to >99:1 dr nih.gov
Directed AminoalkylationCopper Catalyst3-Alkenamides, Cyclobutanone oxime estersInstallation of C4-cyanoalkyl substituentsGood diastereoselectivity nih.gov

Rhodium-catalyzed reactions of diazo compounds are a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-X bonds through the generation of rhodium carbene intermediates. nih.gov These reactive species are particularly useful for the synthesis of β-lactams via intramolecular carbon-hydrogen (C-H) insertion reactions. acs.org The reaction of diazoacetamides catalyzed by rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) or rhodium(II) pivalate (B1233124) (Rh₂(Piv)₄), can lead to the highly selective formation of the four-membered β-lactam ring. rsc.orgacs.org

The mechanism involves the formation of a rhodium carbene from the diazo compound, which then undergoes a highly selective intramolecular insertion into a C-H bond to form the cyclic product. acs.org This methodology has been applied to the synthesis of spiro β-lactams. For instance, the reaction of azadienes with diazo-Meldrum's acid using Rh₂(Piv)₄ as a catalyst affords spiro β-lactams with high stereoselectivity. rsc.org Another pathway involves the reaction of rhodium carbenes with ethers like tetrahydrofuran, which can proceed through the formation of an oxonium ylide followed by a rearrangement to yield spirocyclic products. mdpi.com The chemoselectivity of these reactions can sometimes be controlled by catalyst loading, allowing for the preferential formation of either C-H insertion or spirocyclization products. mdpi.com

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the synthesis of complex organic molecules, including N-heterospirocycles. nih.govcam.ac.uk This approach enables the construction of C(sp³)-rich scaffolds from simple, readily available starting materials under mild conditions. nih.govcam.ac.uk A general strategy involves the photocatalytic single-electron reduction of an iminium ion, formed from the condensation of a ketone (like 4,4-dimethylcyclohexanone) and a secondary amine bearing an alkene tether. scispace.com

Using a highly reducing iridium photocatalyst, the iminium ion is converted to a nucleophilic α-amino radical. cam.ac.ukscispace.com This radical intermediate then undergoes a 5-exo-trig cyclization onto the pendant alkene, forming a new C-C bond and generating a spirocyclic alkyl radical. scispace.com The catalytic cycle is completed by a hydrogen-atom transfer (HAT) step, yielding the final N-heterospirocycle product. cam.ac.ukscispace.com This methodology provides streamlined access to complex spirocycles relevant to medicinal chemistry and has been shown to be scalable using flow chemistry techniques. acs.orgnih.gov

Table 3: Visible Light-Promoted Synthesis of an N-Heterospirocycle

KetoneAminePhotocatalystHAT ReagentProductYieldReference
CyclohexanoneN-allylamine derivative[Ir(dMeppy)₂(dtbbpy)]PF₆1,4-CyclohexadieneSpiro-pyrrolidineGood to excellent nih.govcam.ac.ukscispace.com

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods for constructing complex molecules like azaspiro compounds. bohrium.comresearchgate.net By using electricity as a traceless reagent, electrosynthesis can avoid the need for stoichiometric chemical oxidants or reductants, minimizing waste generation. researchgate.netrsc.org

The electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones has been demonstrated through a ferrocene (B1249389) (Cp₂Fe)-mediated dearomative spirocyclization. bohrium.comrsc.org In this process, ferrocene acts as an electrocatalyst, generating ferrocenium (B1229745) cations that drive a radical-initiated dearomative cyclization. rsc.org This method exhibits a broad substrate scope and good diastereoselectivity, proceeding under mild conditions without external oxidants or high temperatures. bohrium.com Electrochemical dearomative spirocyclization represents a powerful and environmentally friendly strategy for converting flat aromatic feedstocks into valuable three-dimensional spirocyclic architectures. bohrium.com

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules possessing stereogenic centers, including the quaternary spirocenter in this compound. Several strategies have been developed to address this, broadly categorized as substrate control, auxiliary control, and catalyst control.

An asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones has been reported, highlighting a viable pathway to enantiomerically enriched products. acs.org One effective strategy is the use of chiral auxiliaries. For example, the Staudinger reaction, a classic method for β-lactam synthesis, can be rendered asymmetric by attaching a chiral group to one of the reactants. A chiral auxiliary on a proline-derived acid chloride can direct the stereoselectivity of the [2+2] cycloaddition with an imine. acs.orgresearchgate.net Similarly, the Evans auxiliary has been used to achieve excellent diastereocontrol in alkylation reactions to set key stereocenters in precursors for total synthesis. mdpi.com

Catalyst control is another powerful approach. The use of chiral catalysts can induce high levels of enantioselectivity in the formation of spirocyclic products. A prime example is the copper-catalyzed Kinugasa/Michael domino reaction, which employs a chiral copper catalyst to achieve the desymmetrization of prochiral cyclohexadienones, yielding chiral spirocyclic β-lactams with up to 97% enantiomeric excess (ee). nih.govamanote.com This method simultaneously constructs two rings and four contiguous stereocenters with high fidelity. nih.gov The development of such stereoselective cascade reactions is crucial for the efficient and practical synthesis of biologically relevant chiral molecules like steroidal spiro β-lactams. nih.gov

Table 4: Methods for Stereochemical Control in Spiro-β-Lactam Synthesis

MethodSource of ChiralityKey TransformationReported SelectivityReference
Asymmetric Staudinger ReactionChiral Auxiliary (on acid chloride)[2+2] ketene-imine cycloadditionDiastereoselective acs.orgresearchgate.net
Copper-Catalyzed Domino ReactionChiral Copper Catalyst/LigandKinugasa/Michael cascadeUp to 97% ee, >20:1 dr nih.gov
Auxiliary-Controlled AlkylationEvans AuxiliaryDiastereoselective alkylationSingle isomer reported mdpi.com
Diastereoselective 1,3-Dipolar CycloadditionSubstrate ControlNitrile oxides and 6-alkylidene penicillanatesDiastereoselective rsc.org
Enantioselective Methodologies for Azaspiro Lactams

Achieving enantioselectivity in the synthesis of azaspiro lactams is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. Key strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming reaction.

One of the most powerful methods for constructing chiral β-lactams is the Staudinger ketene-imine cycloaddition . organic-chemistry.orgwikipedia.org Enantioselectivity can be induced by using a chiral nucleophilic catalyst, such as a planar-chiral derivative of 4-(pyrrolidino)pyridine (PPY) or a chiral N-heterocyclic carbene (NHC). These catalysts activate the ketene to form a chiral enolate intermediate, which then reacts with the imine in a stereocontrolled manner.

Another significant approach is the copper-catalyzed Kinugasa reaction, which can be rendered enantioselective. A cascade Kinugasa/aldol reaction, for instance, has been developed for the highly diastereo- and enantioselective synthesis of spiro β-lactams. This method utilizes a copper catalyst with a chiral ligand to control the formation of multiple stereocenters in a single operation.

Furthermore, methodologies developed for analogous structures, such as the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione, provide valuable insights. That synthesis employed a Curtius rearrangement of a chiral acyl azide (B81097) as the key step to install the nitrogen substituent at the quaternary carbon center with high stereochemical fidelity. Such strategies, involving the rearrangement of chiral precursors, are instrumental in creating optically pure azaspiro lactams.

MethodologyKey FeaturePotential Application to Target Compound
Catalytic Asymmetric Staudinger ReactionUse of chiral nucleophilic catalysts (e.g., PPY, NHC derivatives)Direct enantioselective [2+2] cycloaddition of a ketene with an imine derived from 4,4-dimethylcyclohexanone.
Chiral Auxiliary-Based SynthesisAttachment of a removable chiral group to either the ketene or imine precursor.The auxiliary directs the stereochemical course of the cycloaddition before being cleaved from the final product.
Enantioselective Kinugasa/Aldol CascadeCopper-catalyzed reaction using a chiral ligand.Construction of the spiro-β-lactam core with simultaneous control of multiple stereocenters.
Curtius Rearrangement of Chiral PrecursorsRearrangement of a chiral acyl azide to install the nitrogen atom.Synthesis of an enantiomerically pure precursor containing the quaternary spirocenter, followed by lactam ring formation.
Diastereoselective Synthesis of Fused Nitrogen Heterocycles

The diastereoselectivity of the Staudinger cycloaddition is highly dependent on the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.orgresearchgate.net The reaction proceeds through a zwitterionic intermediate, and the final stereochemistry (cis or trans) is determined by the competition between direct ring closure and isomerization of this intermediate. organic-chemistry.org

Cis-β-lactam formation is favored by electron-donating groups on the ketene and electron-withdrawing groups on the imine, which accelerate the rate of direct ring closure.

Trans-β-lactam formation is favored by electron-withdrawing groups on the ketene and electron-donating groups on the imine, which slow the ring closure, allowing time for the intermediate to isomerize to a more stable trans configuration. organic-chemistry.org

For the synthesis of this compound, the imine is derived from a cyclic ketone, which imposes specific steric constraints that influence the diastereochemical outcome. The reaction of cyclic ketenes with imines has been shown to produce spiro-fused 2-azetidinones, and the cis/trans selectivity can be tuned by the choice of reactants and conditions. nih.gov Novel methods, such as the NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers, also provide highly diastereoselective routes to structurally diverse spirocyclic β-lactams. rsc.org

Functional Group Interconversions and Derivatization

Once the this compound core is synthesized, its structure can be further modified through various chemical transformations to create a library of derivatives for structure-activity relationship studies.

Transformations of the Lactam Moiety

The β-lactam ring is a versatile functional group susceptible to various transformations.

N-H Functionalization : The secondary amine of the lactam can be alkylated, acylated, or arylated. Regioselective N-alkylation of related lactam structures like 2-pyridones has been achieved using α-keto esters in a deoxygenation process, suggesting a potential route for derivatization.

Ring-Opening Reactions : The strained four-membered ring can be opened by nucleophiles. Under basic or acidic conditions, hydrolysis can cleave the amide bond to yield a β-amino acid derivative (specifically, 1-amino-4,4-dimethylcyclohexaneacetic acid). This reaction is fundamental to the mechanism of action of β-lactam antibiotics.

C3-Functionalization : The carbon atom alpha to the carbonyl group (C3) can be functionalized. Methods for the α-alkylation of 3-halo or 3-keto-β-lactams using organometallic reagents have been developed, providing access to substituted derivatives with good diastereoselectivity. nih.gov

TransformationReagents/ConditionsProduct Type
N-AlkylationAlkyl halide, base (e.g., NaH)N-Substituted spiro-β-lactam
N-AcylationAcyl chloride, base (e.g., Et3N)N-Acyl spiro-β-lactam
Ring-Opening (Hydrolysis)Aqueous acid or base (e.g., HCl, NaOH)β-Amino acid derivative
C3-HalogenationN-Halosuccinimide (NBS, NCS)3-Halo-spiro-β-lactam
C3-Alkylation (from 3-halo precursor)Organocuprate or other organometallic reagent3-Alkyl-spiro-β-lactam

Strategic Modifications at the Spirocenter and Peripheral Substituents

Modifying the quaternary spirocenter and the gem-dimethyl group on the cyclohexane (B81311) ring represents a significant synthetic challenge due to steric hindrance.

Spirocenter Modification : Direct functionalization at the all-carbon quaternary spirocenter is exceedingly difficult. Synthetic strategies typically focus on constructing this center with the desired substituents already in place rather than modifying it post-synthesis. Access to such structures often involves intramolecular cyclizations or double alkylation strategies on appropriate precursors. scripps.edu

Peripheral Substituent Modification : The gem-dimethyl groups on the cyclohexane ring are generally unreactive. However, modern synthetic methods offer potential pathways for their functionalization. Palladium-catalyzed C-H activation has been used to convert gem-dimethyl groups into cyclopropanes. psu.edu This involves an initial di-iodination of the methyl groups followed by a radical cyclization. While not demonstrated on the target molecule itself, this strategy represents a potential route for transforming the peripheral dimethyl substituents into more complex structures.

Preparation of Complex Precursors for this compound Synthesis

The synthesis of the target compound relies on the preparation of two key precursors, typically for a Staudinger [2+2] cycloaddition reaction.

Imine Precursor : The required imine is synthesized from 4,4-dimethylcyclohexanone. This is typically achieved through a condensation reaction with a primary amine (e.g., benzylamine (B48309) or a substituted aniline) in the presence of an acid catalyst or a dehydrating agent to remove the water formed during the reaction. masterorganicchemistry.comredalyc.org

Ketene Precursor : Ketenes are highly reactive and are almost always generated in situ. A common method is the dehydrochlorination of an acyl chloride (e.g., acetyl chloride or a substituted variant) using a non-nucleophilic base like triethylamine. organic-chemistry.org Alternatively, ketenes can be produced via the Wolff rearrangement of α-diazoketones, a method that can be induced thermally, photochemically, or with metal catalysis. wikipedia.org

The careful design and synthesis of these precursors are paramount, as their structure directly influences the efficiency and stereochemical outcome of the subsequent spirocyclization reaction.

Iii. Mechanistic Investigations of 6,6 Dimethyl 1 Azaspiro 3.5 Nonan 2 One Formation and Reactivity

Detailed Reaction Mechanism Elucidation

The formation of the β-lactam ring in spirocyclic compounds typically occurs through a [2+2] cycloaddition reaction, most notably the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine. The precise mechanism of this cycloaddition, whether it proceeds through a stepwise or concerted pathway, and the nature of any intermediates, have been subjects of extensive investigation.

The widely accepted mechanism for the Staudinger ketene-imine cycloaddition involves a two-step process initiated by the nucleophilic attack of the imine nitrogen on the central carbon atom (the electrophilic center) of the ketene. nih.gov This attack results in the formation of a zwitterionic intermediate. nih.govnih.gov This intermediate is a dipolar species containing a positive charge on the nitrogen atom and a negative charge on the carbon atom alpha to the carbonyl group.

For the synthesis of 6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one, the reaction would involve a ketene and an imine derived from 4,4-dimethylcyclohexanone (B1295358). The zwitterionic intermediate formed is a key species that dictates the final stereochemistry of the product. The subsequent step in the mechanism is a conrotatory ring closure, where the enolate anion attacks the iminium cation to form the four-membered β-lactam ring. nih.gov The existence of these zwitterionic intermediates is supported by theoretical studies and by trapping experiments, although their transient nature makes direct observation challenging. mdpi.com The stability and geometry of this intermediate are influenced by factors such as the substituents on the imine and ketene, as well as the polarity of the solvent. mdpi.com

Chemical reactions can proceed through two primary types of mechanisms: concerted and stepwise. psiberg.comdifferencebetween.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.comdifferencebetween.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more reaction intermediates. psiberg.comyoutube.com

The [2+2] cycloaddition for β-lactam synthesis is generally considered a stepwise process that proceeds via the zwitterionic intermediate as described above. nih.govresearchgate.net This is in contrast to other cycloadditions like the Diels-Alder [4+2] reaction, which is a classic example of a concerted mechanism. researchgate.net The thermal [2+2] cycloaddition is formally forbidden as a concerted process under the Woodward-Hoffmann rules, lending further support to the stepwise pathway. researchgate.net The stepwise mechanism allows for the rotation around the newly formed single bond in the zwitterionic intermediate before the final ring closure, which has significant implications for the stereochemical outcome of the reaction.

FeatureConcerted PathwayStepwise Pathway
Number of Steps Single step differencebetween.comMultiple sequential steps psiberg.com
Intermediates No intermediates are formed psiberg.comOne or more intermediates (e.g., zwitterions, diradicals) are formed psiberg.comresearchgate.net
Transition States A single transition state psiberg.comMultiple transition states, one for each step psiberg.com
Stereochemistry Highly stereospecificStereoselectivity depends on the lifetime and dynamics of the intermediate nih.gov
Applicability to β-Lactam Synthesis Generally disfavored for thermal [2+2] cycloadditions researchgate.netThe generally accepted mechanism for Staudinger cycloaddition nih.gov

Catalysts and reagents play a pivotal role in the synthesis of spiro-β-lactams, influencing reaction rates, yields, and stereoselectivity. Various catalytic systems have been developed to facilitate the spirocyclization process.

Lewis and Brønsted Acids: Lewis acids can activate the imine component by coordinating to the nitrogen atom, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ketene. In some cases, combined Lewis-Brønsted superacid catalyst systems have been used to promote ring-opening and recyclization reactions of spiro-β-lactams, demonstrating the ability of acid catalysis to mediate complex rearrangements. nih.gov

Metal Catalysts: Transition-metal catalysis provides powerful methods for constructing spirocyclic frameworks. Nickel-catalyzed enantioselective spirocyclization has been developed for the synthesis of α-spirocyclic lactones. acs.org The proposed mechanism involves the oxidative addition of an aryl halide to a Ni(0) complex, followed by ligand exchange and subsequent cyclization to form the spirocyclic core. acs.org Similarly, ruthenium complexes have been employed for the enantioselective formation of chiral β-lactams through intramolecular carbenoid insertion into C-H bonds. researchgate.net These catalytic cycles often involve distinct intermediates and transition states that are controlled by the coordination environment of the metal and the nature of the chiral ligands.

Reagents for Ketene Generation: The method of ketene generation is also critical. Ketenes are typically generated in situ from acyl chlorides and a tertiary amine base, such as triethylamine. nih.gov The choice of base can influence the stereochemical outcome of the cycloaddition.

Stereochemical Outcomes and Controlling Factors

The synthesis of spiro-β-lactams often creates new stereogenic centers. For this compound, the carbon atom at the spiro junction and the adjacent carbon on the β-lactam ring can be chiral. Controlling the stereochemistry at these centers is a primary objective in synthetic design.

The stereoselectivity in the Staudinger cycloaddition is determined during the two key steps: the initial nucleophilic attack and the subsequent ring closure of the zwitterionic intermediate. The relative orientation of the substituents in the intermediate dictates whether the final product has a cis or trans configuration.

According to the mechanism, the zwitterionic intermediate formed from an (E)-imine undergoes conrotatory ring closure to yield the cis-β-lactam. nih.gov If this intermediate has a sufficient lifetime to isomerize to the (Z)-form via rotation around the C-N bond, the subsequent ring closure will lead to the trans-β-lactam. nih.gov The stereochemical outcome is therefore a result of the competition between direct cyclization and isomerization. This balance can be influenced by several factors:

Reactant Structure: The steric and electronic properties of the substituents on both the imine and the ketene can favor one intermediate geometry over another.

Reaction Conditions: Temperature, solvent polarity, and the order of reagent addition can affect the lifetime of the zwitterionic intermediate and the relative rates of cyclization versus isomerization, thereby influencing the cis/trans ratio of the product. nih.gov

A deeper understanding of stereoselectivity comes from analyzing the transition states involved in the ring-closing step. The conrotatory ring closure of the zwitterionic intermediate proceeds through a four-centered transition state. There are two possible pathways for this closure, leading to either the cis or trans product.

The preferred pathway is the one with the lower activation energy. The relative energies of the transition states are determined by a combination of steric and electronic factors. For example, steric repulsion between bulky substituents on the imine and ketene components will be minimized in the favored transition state. Theoretical studies suggest that electronic effects, specifically the alignment of molecular orbitals, also play a crucial role in determining the lowest energy pathway for cyclization. nih.gov By analyzing the conformational arrangements that lead to these transition states, it is possible to predict and control the stereochemical outcome of the spirocyclization reaction.

Rearrangement Pathways and Ring Transformations

The strained four-membered β-lactam ring fused to a six-membered carbocycle in this compound makes it a candidate for various rearrangement and ring transformation reactions. These transformations can be initiated thermally or photochemically, leading to the formation of new structural motifs. The principles of orbital symmetry, as described by the Woodward-Hoffmann rules, are paramount in predicting the stereochemical outcomes of these concerted reactions. wikipedia.orglibretexts.org

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-electron system. imperial.ac.uk While direct studies on this compound are not extensively documented, analogous transformations in other nitrogen-containing spirocycles and heterocycles provide valuable insights. A notable example is the researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Overman rearrangement, which has been successfully employed in the synthesis of complex spirocyclic nitrogen heterocycles. nih.gov This type of rearrangement involves the conversion of allylic alcohols to allylic trichloroacetamides via a trichloroacetimidate (B1259523) intermediate, which then rearranges under thermal conditions.

For a hypothetical precursor to this compound containing an appropriately positioned allylic alcohol on the cyclohexane (B81311) ring, a researchgate.netresearchgate.net-sigmatropic rearrangement could be a key step in establishing the nitrogen-containing spirocenter. The stereochemical course of such reactions is dictated by the preference for a chair-like transition state to minimize steric interactions.

Type of Sigmatropic Rearrangement General Substrate Key Features Applicability to Azaspiro Systems
researchgate.netresearchgate.net (Cope/Claisen/Overman type) 1,5-dienes, allyl vinyl ethers, allylic alcoholsProceeds through a concerted, six-membered cyclic transition state. Often stereospecific.Can be used to introduce the nitrogen atom at the spirocenter with stereocontrol.
researchgate.netnih.gov (Wittig/Mislow-Evans type) Allylic ethers, sulfides, or amines with an adjacent carbanion or ylideInvolves a five-membered cyclic transition state. Useful for carbon-carbon or carbon-heteroatom bond formation.Potentially applicable for ring expansion or contraction of the azaspiro system.
du.edunih.gov-Hydrogen Shift Conjugated systems with an available hydrogen atomMigration of a hydrogen atom across a five-atom π-system.Could be involved in the tautomerization or isomerization of unsaturated precursors.

This table presents plausible sigmatropic rearrangements that could be relevant to the synthesis and reactivity of azaspiro compounds, based on general principles of organic chemistry.

Detailed research on a spirocyclic pyrrolidinyl nitroxide has demonstrated the utility of a two-step Overman rearrangement as a key strategic element in its synthesis. nih.gov The process involved the formation of a labile trichloroacetimidate from an allylic alcohol, which then underwent a microwave-assisted researchgate.netresearchgate.net-sigmatropic rearrangement to yield an exo-methylene substituted trichloroacetamide (B1219227) with high efficiency. nih.gov This highlights the power of sigmatropic rearrangements in constructing complex spirocyclic nitrogenous frameworks.

Electrocyclization reactions are intramolecular pericyclic reactions that result in the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. masterorganicchemistry.com Conversely, the reverse reaction is known as an electrocyclic ring-opening. The formation of the β-lactam ring in 1-azaspiro[3.5]nonan-2-one derivatives can be envisioned through an electrocyclic ring closure of a suitable acyclic precursor. Photochemical methods have proven particularly effective for the synthesis of β-lactams. du.edu

The stereochemistry of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.orglibretexts.org The outcome depends on whether the reaction is induced by heat or light and the number of π-electrons involved in the transformation.

Number of π-Electrons Reaction Condition Mode of Ring Closure/Opening Predicted Stereochemistry
4n (e.g., 4 π-electrons)ThermalConrotatoryCis substituents may become trans, and vice versa.
4n (e.g., 4 π-electrons)PhotochemicalDisrotatoryStereochemistry of substituents is retained.
4n + 2 (e.g., 6 π-electrons)ThermalDisrotatoryStereochemistry of substituents is retained.
4n + 2 (e.g., 6 π-electrons)PhotochemicalConrotatoryCis substituents may become trans, and vice versa.

This table summarizes the Woodward-Hoffmann rules for electrocyclic reactions, which are crucial for predicting the stereochemical outcome of such transformations. nih.gov

The synthesis of β-lactams can be achieved through the 4π-electron electrocyclization of azabuta-1,3-dienes. mdpi.com In the context of this compound, a photochemical approach could involve the irradiation of an enamide precursor derived from a 6,6-dimethylcyclohexanone derivative. The photochemical induction would favor a disrotatory ring closure, which can offer a high degree of stereocontrol in the formation of the four-membered lactam ring.

While specific experimental studies on the electrocyclization pathways leading to this compound are scarce, the general principles of photochemical β-lactam synthesis are well-established and provide a strong basis for proposing such a mechanistic pathway. du.edunih.gov Computational studies on nitrogen-containing heterocycles can further elucidate the energetics and transition state geometries of these pericyclic reactions, offering deeper insights into the feasibility and stereochemical preferences of potential sigmatropic and electrocyclization pathways. purdue.edunih.gov

Iv. Advanced Structural Elucidation and Spectroscopic Analysis of 6,6 Dimethyl 1 Azaspiro 3.5 Nonan 2 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional experiments provide unambiguous evidence for the atomic connectivity and the spatial arrangement of atoms within the spirocyclic system.

The proton (¹H) NMR spectrum of a spiro-lactam like 6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one provides key information based on chemical shifts, signal multiplicities, and coupling constants. The protons on the β-lactam ring, specifically those adjacent to the nitrogen and carbonyl group, typically appear in a distinct region of the spectrum. For instance, the protons on the carbon adjacent to the nitrogen (C3) are expected to resonate at a different frequency than those adjacent to the carbonyl group (C4).

In the cyclohexane (B81311) portion of the molecule, the gem-dimethyl groups at the C6 position give rise to a characteristic singlet signal, integrating to six protons. The remaining methylene (B1212753) protons on the cyclohexane ring (C7, C8, C9, C10) often exhibit complex splitting patterns due to geminal and vicinal coupling, further complicated by the ring's conformational dynamics. researchgate.netuan.mx Analysis of these coupling constants can provide insights into the preferred conformation of the six-membered ring. researchgate.net The chemical shifts of protons are influenced by the anisotropic effects of nearby functional groups, such as the carbonyl group of the lactam. uan.mx

Table 1: Representative ¹H NMR Data for Azaspiro Lactam Moieties

Proton Assignment Typical Chemical Shift Range (δ, ppm) Multiplicity
N-H (Lactam) 5.0 - 8.0 Broad Singlet
CH ₂ (adjacent to N) 3.0 - 3.5 Multiplet
CH ₂ (adjacent to C=O) 2.2 - 2.6 Multiplet
CH ₂ (Cyclohexane ring) 1.2 - 1.8 Complex Multiplets

Note: Data are generalized from typical values for related spirocyclic and lactam structures.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon environments. The carbonyl carbon (C2) of the lactam is the most deshielded, appearing at the lowest field (typically 170-180 ppm). uan.mxresearchgate.net The spiro carbon (C5), being a quaternary center linking the two rings, has a characteristic chemical shift that confirms the spirocyclic nature of the compound. researchgate.net

The carbons of the cyclohexane ring and the β-lactam ring resonate at higher fields. The chemical shifts are influenced by their proximity to the nitrogen atom and the gem-dimethyl groups. uan.mxresearchgate.net Techniques such as the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uan.mxbhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Typical Chemical Shift Range (δ, ppm)
C =O (C2, Lactam Carbonyl) 170 - 180
Spiro Carbon (C5) 40 - 60
C H₂ (adjacent to N, C3) 40 - 50
C H₂ (adjacent to C=O, C4) 30 - 40
C (CH₃)₂ (C6) 30 - 40
C H₂ (Cyclohexane ring, C7-C10) 20 - 40

Note: Ranges are estimated based on data for similar azaspiro lactams and substituted cyclohexanes. uan.mxresearchgate.net

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and determining the molecule's stereochemistry. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing which protons are adjacent to one another. It is instrumental in tracing the connectivity within the β-lactam and cyclohexane rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the definitive assignment of a proton signal to its corresponding carbon atom. nih.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (like the spiro carbon and the C6 carbon) by observing their correlations to nearby protons. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignments. researchgate.net It detects correlations between protons that are close in space, irrespective of their bonding connectivity. For spirocyclic systems, NOESY can establish the relative orientation of substituents and the conformation of the rings by observing through-space interactions between protons on different parts of the molecule. researchgate.netmdpi.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most diagnostic absorption bands are associated with the lactam ring.

The carbonyl (C=O) stretching vibration of the β-lactam ring is particularly characteristic, typically appearing as a strong, sharp band at a higher frequency (around 1730-1760 cm⁻¹) compared to less strained amides. The N-H stretching vibration of the secondary amide appears as a moderate to strong band in the region of 3200-3400 cm⁻¹. libretexts.org The spectrum will also feature C-H stretching vibrations for the sp³ hybridized carbons of the rings just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (1470-1350 cm⁻¹). libretexts.org

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Amide N-H Stretch 3200 - 3400 Strong, Broad
Alkane C-H Stretch 2850 - 3000 Strong
Lactam C=O Stretch 1730 - 1760 Strong, Sharp
Methylene C-H Bend (Scissoring) 1450 - 1470 Medium

Source: Data compiled from general IR spectroscopy correlation tables. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₅NO), HRMS can confirm this composition by matching the experimental mass to the calculated exact mass.

Electron Impact (EI) or Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the parent molecule. The resulting fragmentation pattern provides a "fingerprint" that helps confirm the structure. researchgate.net For spiro-lactams, several characteristic fragmentation pathways are expected:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom is a common pathway for amides and lactams. libretexts.org This can lead to the loss of CO or other small fragments.

Ring Cleavage of the Lactam: The four-membered β-lactam ring can undergo characteristic cleavage, providing diagnostic ions that point to the presence of this structural motif. nih.gov

Fragmentation of the Cyclohexane Ring: The cyclohexane ring can fragment through pathways typical for cyclic alkanes, often involving the loss of ethylene (B1197577) or other alkyl fragments. The presence of the gem-dimethyl group can influence these pathways, potentially leading to the loss of a methyl or isopropyl radical.

Retro-Diels-Alder (RDA) type reactions: Although less common for saturated rings, RDA-like cleavage of the cyclohexane ring can occur, leading to characteristic neutral losses.

Analysis of these fragmentation pathways and the resulting diagnostic ions provides powerful corroborating evidence for the proposed spiro-lactam structure. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For complex molecules like this compound and its analogues, this technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. Furthermore, for chiral compounds, specialized X-ray diffraction experiments can establish the absolute configuration of stereocenters, a critical aspect for understanding their biological activity and stereoselective synthesis. The application of X-ray crystallography is indispensable for validating molecular structures proposed by other spectroscopic methods and for providing a foundational understanding of the steric and electronic properties of azaspiro compounds.

Single-crystal X-ray diffraction analysis provides an exact picture of a molecule's arrangement in a crystal lattice, offering unparalleled insight into its solid-state conformation. For azaspiro lactams, this technique is crucial for characterizing the geometry of both the β-lactam (azetidin-2-one) ring and the accompanying carbocyclic ring.

Research on various spiro-β-lactams has demonstrated the power of X-ray crystallography in confirming their molecular connectivity and conformational details. nih.gov The four-membered β-lactam ring in such compounds is often found to be nearly planar, though slight puckering can occur. The geometry of this ring is a key determinant of its chemical reactivity. The larger, fused carbocyclic ring (such as the cyclohexane ring in the 1-azaspiro[3.5]nonane system) typically adopts a stable chair conformation to minimize steric strain. The spirocyclic linkage imposes significant conformational constraints on both rings.

For instance, in the photochemical synthesis of N-alkyl-1-azaspiro[3.5]nonane-2,5-diones, X-ray crystal structure determination was performed to unequivocally confirm the formation of the spiro-β-lactam product. This analysis provides precise measurements of the bond lengths and angles, revealing the degree of strain in the four-membered ring and the specific chair or boat conformation of the six-membered ring. Similarly, the crystal structure of a related 1-azaspiro[4.5]decane derivative showed the five-membered ring adopts a slightly twisted conformation. researchgate.net This detailed structural information is vital for computational modeling and for understanding structure-activity relationships.

The data obtained from a crystallographic analysis is extensive, as illustrated in the representative table below, which showcases typical parameters derived for a spirocyclic compound.

Table 1: Representative Crystallographic Data for an Azaspiro[3.5]nonane Analogue
ParameterValue
Empirical FormulaC10H15NO2
Formula Weight181.23
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.912(3)
b (Å)11.456(4)
c (Å)9.789(3)
β (°)105.34(2)
Volume (Å3)962.1(5)
Z (molecules per unit cell)4
Calculated Density (g/cm3)1.251

The unambiguous assignment of stereochemistry is one of the most critical applications of X-ray crystallography in the study of azaspiro compounds, which often contain multiple chiral centers, including the spiro carbon atom. While spectroscopic techniques like NMR can provide clues about relative stereochemistry through effects like the Nuclear Overhauser Effect (NOE), these methods can be inconclusive, especially for assigning stereochemistry between remote centers.

X-ray crystallography overcomes this limitation by providing a direct visualization of the spatial arrangement of atoms. This has been pivotal in the study of spiro-β-lactams, where the relative orientation of substituents on the β-lactam ring and the adjacent ring system must be determined. For example, in the synthesis of dispirooxindole-β-lactams, single-crystal X-ray analysis was used to definitively confirm the trans-configuration of substituents on the β-lactam ring. In other studies, X-ray crystallography has been used to confirm the structures of both axial and equatorial spiro-β-lactams that were isolated as stable, pure crystals. researchgate.net

Furthermore, X-ray diffraction is a powerful tool for determining the absolute configuration of a chiral molecule. This is achieved by analyzing the anomalous scattering of X-rays, a phenomenon that allows differentiation between a molecule and its non-superimposable mirror image (enantiomer). thieme-connect.de The determination of absolute configuration is fundamental in pharmaceutical chemistry, as enantiomers can have vastly different biological activities. The absolute configuration of chiral azaspiro[2.y]alkanes, for instance, has been successfully determined using X-ray crystallography, providing a benchmark for stereoselective enzymatic synthesis methods. chemrxiv.orgchemrxiv.org This technique provides the ultimate proof of stereochemistry, guiding the development of asymmetric syntheses and helping to elucidate the mechanisms of stereoselective reactions.

Table 2: Stereochemical Assignments in Azaspiro Analogues Confirmed by X-ray Crystallography
Compound ClassStereochemical Feature DeterminedSignificance
Spiro-β-lactamsRelative stereochemistry (syn/anti or cis/trans)Confirms the diastereoselectivity of cycloaddition reactions. nih.gov
Dispirooxindole-β-lactamsRelative trans-configuration of substituentsValidated the stereospecific outcome of the Staudinger ketene-imine cycloaddition.
Azaspiro[2.y]alkanesAbsolute configuration (e.g., R configuration)Established the enantioselectivity of novel enzymatic cyclopropanation reactions. chemrxiv.orgchemrxiv.org
Spiro-cephalosporinsAbsolute configuration at newly formed chiral centers (e.g., S, R)Elucidated the stereochemical course of Michael-type addition reactions.

V. Theoretical and Computational Studies on 6,6 Dimethyl 1 Azaspiro 3.5 Nonan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one, these calculations can elucidate the distribution of electrons, identify reactive sites, and map out potential chemical transformations.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying molecular systems. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. DFT methods, on the other hand, use the electron density to calculate the energy of a system and are known for providing a good balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.

For this compound, these methods can be used to determine various properties:

Optimized Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure of the molecule.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. These properties are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting abilities, respectively.

Thermodynamic Properties: Enthalpies of formation and Gibbs free energies can be computed, providing insights into the molecule's stability.

The choice of method and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. For instance, DFT with a functional like B3LYP is often employed for its reliability in predicting geometries and energies for organic molecules.

Table 1: Representative Theoretical Data for this compound (Hypothetical DFT B3LYP/6-31G* Calculation)

PropertyCalculated ValueUnit
Total Energy-578.987Hartrees
HOMO Energy-6.54eV
LUMO Energy1.23eV
HOMO-LUMO Gap7.77eV
Dipole Moment3.45Debye

Note: The data in this table is illustrative and based on typical values for similar lactam-containing spirocycles.

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, which allows for the prediction of reaction pathways and the identification of transition states. For this compound, this could involve studying reactions such as lactam ring-opening, N-alkylation, or reactions at the alpha-carbon to the carbonyl group.

The process typically involves:

Locating Stationary Points: Identifying the minimum energy structures of reactants, products, and any intermediates.

Searching for Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the TS connecting reactants to products.

Frequency Calculations: These calculations confirm the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The molecule can exist in various conformations due to bond rotations and ring puckering. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The spiro[3.5]nonane core of the molecule consists of a four-membered cyclobutane (B1203170) ring fused to a six-membered cyclohexane (B81311) ring at a single carbon atom. Both rings possess inherent ring strain due to deviations from ideal bond angles.

Cyclobutane Ring: This ring is significantly strained due to angle strain (ideal sp³ angle is 109.5°, while the internal angles are closer to 90°) and torsional strain from eclipsing interactions. It typically adopts a puckered conformation to alleviate some of this strain.

Cyclohexane Ring: The cyclohexane ring in the spiro system will adopt a chair, twist-boat, or boat conformation. The chair conformation is generally the most stable. The presence of the spiro-fusion and the gem-dimethyl group at the C6 position will influence the conformational equilibrium and the barriers to ring inversion.

Computational methods can be used to calculate the strain energy of the spirocyclic system. This is often done by comparing the heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue using homodesmotic or isodesmic reactions. The conformational dynamics, such as the energy barrier for the chair-flip of the cyclohexane ring, can be investigated by mapping the potential energy surface along the relevant dihedral angles.

Table 2: Estimated Ring Strain Energies in the Spiro[3.5]nonane Core

Ring SystemEstimated Strain Energy (kcal/mol)Primary Source of Strain
Cyclobutane~26Angle Strain, Torsional Strain
Cyclohexane (Chair)~0Minimal Strain
Spiro[3.5]nonane System26-30Primarily from the cyclobutane ring and spiro-junction

Note: Values are typical estimates for these ring systems.

Molecular Modeling for Structure-Reactivity Relationships

Force Field Development and Parameter Optimization for β-Lactam Systems

Molecular dynamics (MD) simulations, a cornerstone of computational chemistry, rely on force fields to define the potential energy of a system. researchgate.net A force field is a collection of equations and associated parameters designed to model molecular geometry and intermolecular interactions. For novel or complex molecules like spirocyclic β-lactams, standard force fields such as the CHARMM General Force Field (CGenFF) may not have pre-existing, well-validated parameters. nih.gov In such cases, parameters from simpler, analogous molecules are often used, but these can carry high "penalty scores," indicating a poor match and the need for rigorous optimization. researchgate.netnih.gov

The development of accurate force field parameters for β-lactam systems is a meticulous process aimed at ensuring that molecular mechanics (MM) calculations faithfully reproduce quantum mechanics (QM) data and experimental results. researchgate.netchemrxiv.org This process is critical for obtaining reliable simulation outcomes.

Detailed Research Findings:

Research on various β-lactam cores, such as penams and monobactams, has established a systematic protocol for parameter optimization. nih.govchemrxiv.org This workflow typically involves:

Initial Parameter Generation: Tools like the CGenFF server are used to generate an initial set of parameters. Parameters with high penalty scores are flagged for optimization. researchgate.netnih.gov

Quantum Mechanics Calculations: High-level QM calculations, often using Gaussian software, are performed to determine the molecule's optimized geometry, vibrational frequencies, and dihedral angle energy profiles. chemrxiv.orgresearchgate.net

Parameter Fitting: The MM parameters (bond lengths, angles, dihedral force constants, and phase shifts) are then adjusted to reproduce the QM data. researchgate.net The Force Field Toolkit (ffTK) is a common tool utilized for this purpose. nih.govchemrxiv.org

Dihedral Angle Optimization: The parameterization of dihedral angles is particularly challenging but crucial for accurately representing the conformation of the strained four-membered β-lactam ring and its fusion to the cyclohexane ring. nih.gov A key finding is that correctly assigning dihedral phase shifts, rather than just fitting the potential curve, is essential for reproducing the correct molecular geometry in MD simulations. chemrxiv.orgresearchgate.net

Validation: The newly optimized parameters are validated by running MD simulations and comparing the resulting average geometries and conformational dynamics against the initial QM calculations. chemrxiv.org A low root-mean-square deviation (RMSD) between the QM geometry and the average MD conformation indicates a successful parameterization. nih.gov

For a molecule like this compound, the spirocyclic junction and the strained lactam ring would require special attention during parameterization. The optimization would focus on the unique bond, angle, and dihedral parameters associated with the spiro carbon, the azetidinone ring, and the dimethyl-substituted cyclohexane ring to ensure the simulated model behaves realistically.

Table 1: Key Parameters Requiring Optimization for β-Lactam Force Fields
Parameter TypeDescriptionTypical QM Data for FittingSignificance in β-Lactam Systems
Bond StretchingForce constant and equilibrium length for bonds.Optimized bond lengths.Crucial for the strained C-N and C=O bonds in the lactam ring.
Angle BendingForce constant and equilibrium angle for bond angles.Optimized bond angles.Defines the planarity and strain of the four-membered ring.
Dihedral TorsionForce constant, multiplicity, and phase shift for rotation around bonds.Potential energy surface scans for key dihedral angles.Determines ring puckering, overall conformation, and the orientation of substituents. nih.govchemrxiv.org
Partial Atomic ChargesDistribution of electron density across the molecule.Electrostatic potential (ESP) fitting.Governs electrostatic interactions, including hydrogen bonding, which are vital for molecular recognition.

Simulation of Molecular Interactions Relevant to Synthetic Transformations

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions, including the synthetic transformations used to create β-lactams. Density Functional Theory (DFT) and MD simulations can model the entire reaction pathway, providing insights into transition states, reaction intermediates, and the origins of stereoselectivity. acs.orgbohrium.com

The synthesis of β-lactams often involves cycloaddition reactions, such as the Staudinger reaction between a ketene (B1206846) and an imine. researchgate.netnih.gov Simulating such a transformation for this compound would involve modeling the interaction between a suitably substituted ketene and an imine derived from 4,4-dimethylcyclohexanone (B1295358).

Detailed Research Findings:

Computational studies on analogous β-lactam syntheses have revealed critical details about their reaction mechanisms. acs.org For instance, DFT calculations on the cyclization of fumaramide (B1208544) to form a β-lactam within a rotaxane showed:

Stepwise Mechanism: The reaction proceeds through distinct steps, including deprotonation, C-C bond formation, and protonation, each with a specific energy barrier. acs.org

Role of Non-Covalent Interactions: The macrocycle of the rotaxane influenced the reaction's stereoselectivity through non-covalent interactions like hydrogen bonds and steric hindrance, favoring the formation of the trans-β-lactam. acs.org

Transition State Analysis: By locating and analyzing the transition state structures, researchers can understand which interactions stabilize or destabilize the pathway leading to a particular stereoisomer. acs.org

Similarly, MD simulations can be used to study enzyme-catalyzed reactions for β-lactam synthesis or hydrolysis. nih.govnih.gov These simulations model the dynamic interactions between the substrate (the β-lactam) and the enzyme's active site, identifying key residues involved in binding and catalysis. nih.gov Analysis of hydrogen bonding networks, hydrophobic interactions, and conformational changes during the simulation can explain the enzyme's efficiency and specificity. nih.govnih.gov

For the synthesis of this compound, simulations could be employed to:

Predict the stereochemical outcome of the cycloaddition reaction.

Analyze the transition state of the ring-forming step to understand the energetic barriers.

Investigate the influence of solvents and catalysts on the reaction pathway.

Study the conformational dynamics of the final spirocyclic product.

Table 2: Molecular Interactions Analyzed in Simulations of Synthetic Transformations
Interaction TypeComputational MethodRelevance to Synthetic Transformations
Covalent Bond Formation/BreakingDFT, QM/MMModels the key events of the chemical reaction, allowing for calculation of activation energies and reaction enthalpies. acs.org
Hydrogen BondingMD, DFTDirects the orientation of reactants, stabilizes transition states, and can play a role in catalysis and determining stereochemistry. acs.orgnih.gov
Van der Waals / Steric InteractionsMD, DFTInfluences the approach of reactants and can create steric hindrance that favors one reaction pathway or product over another. acs.org
Electrostatic InteractionsMD, DFTGuides the initial association of polar reactants and stabilizes charged intermediates or transition states.

Vi. Strategic Applications of 6,6 Dimethyl 1 Azaspiro 3.5 Nonan 2 One in Complex Organic Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

As a functionalized spirocycle, 6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one could serve as a versatile starting point in multi-step syntheses. The lactam ring offers a site for various chemical transformations, such as ring-opening reactions, reductions, or functional group interconversions, while the gem-dimethyl group on the cyclohexane (B81311) ring provides steric influence and conformational rigidity.

Construction of Diverse Polycyclic and Fused Ring Systems

The synthesis of polycyclic and fused ring systems is a cornerstone of modern organic chemistry, essential for creating novel therapeutics and materials. While general methods exist for creating such structures, specific examples originating from this compound are not detailed in the available literature. Conceptually, the lactam could be manipulated through ring-opening and subsequent cyclization strategies to build fused heterocyclic systems.

Precursors for α,α-Disubstituted β-Amino Acids

The synthesis of non-natural amino acids, particularly α,α-disubstituted variants, is of significant interest for developing peptides with enhanced stability and unique conformational properties. The ring-opening of the β-lactam portion of the azaspiro[3.5]nonan-2-one structure would theoretically yield a β-amino acid. However, the available literature does not provide specific methodologies or findings for the use of this compound as a precursor to α,α-disubstituted β-amino acids.

Intermediates in the Synthesis of Complex Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery. Creating synthetic analogues allows for the optimization of biological activity and pharmacokinetic properties. A rigid spirocyclic scaffold like this compound could be a valuable intermediate for analogues of natural products that feature a quaternary carbon center. At present, there are no published syntheses of natural product analogues that specifically report the use of this intermediate.

Scaffold Engineering for Chemical Space Diversification

The exploration of novel chemical space is critical for identifying new drug candidates. Scaffold engineering involves creating core molecular frameworks that can be systematically decorated with various functional groups to generate libraries of diverse compounds.

Design of Structurally Rigid Scaffolds for Combinatorial and Library Synthesis

Structurally rigid scaffolds are highly sought after in medicinal chemistry because they reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. The spirocyclic nature of this compound provides a fixed three-dimensional orientation for substituents. This makes it an attractive, albeit currently underexplored, candidate for combinatorial library synthesis.

Incorporation into DNA-Encoded Libraries (DELs) for High-Throughput Screening

DNA-Encoded Libraries (DELs) allow for the screening of billions of compounds against a protein target. This technology relies on a collection of unique, DNA-compatible building blocks. While azaspirocycles are valuable additions to DELs for introducing three-dimensionality, specific protocols and screening results detailing the incorporation of this compound into such libraries are not currently available in scientific publications.

Bioisosteric Replacements in Advanced Molecular Design

The strategic incorporation of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound—is a cornerstone of modern medicinal chemistry. The rigid, three-dimensional framework of this compound makes it an intriguing candidate for bioisosteric replacement of common saturated heterocycles, offering a novel approach to navigating and optimizing chemical space.

The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to orient substituents in defined axial and equatorial positions. Similarly, pipecolic acid, a homolog of proline, serves as a crucial chiral building block and introduces conformational constraints in peptides. Azaspiro systems, such as this compound, can effectively mimic the spatial and conformational characteristics of these fundamental fragments while introducing unique structural and physicochemical properties.

The key to this mimicry lies in the spirocyclic core's ability to project substituents in well-defined three-dimensional vectors, analogous to the chair conformation of a piperidine ring. The rigid nature of the spiro[3.5]nonane system, composed of a cyclobutane (B1203170) and a cyclohexane ring, restricts the conformational flexibility that is inherent to a simple piperidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing affinity and selectivity. The lactam functionality and the gem-dimethyl group on the six-membered ring further refine the scaffold's shape and electronic properties.

When compared to pipecolic acid, which is known for its turn-inducing properties in peptide structures, the this compound scaffold can be considered a conformationally locked analogue. The spiro fusion constrains the torsional angles of the six-membered ring, mimicking specific conformations that pipecolic acid might adopt. nih.govisotope.com This makes it a valuable tool for probing the bioactive conformation of peptides and designing peptidomimetics with enhanced stability and predictable secondary structures. researchgate.net

PropertyPiperidinePipecolic AcidThis compound
Core Structure Monocyclic 6-membered heterocycle2-CarboxypiperidineSpirocyclic [3.5] system with β-lactam
Conformational Flexibility High (Chair-boat interconversion)Moderate (Chair preference)Low (Rigid spiro core)
Key Functional Groups Secondary amineSecondary amine, Carboxylic acidSecondary amide (β-lactam)
Substitution Pattern Equatorial/Axial positionsDefined stereocenter at C2Defined vectors from spiro core
Potential Mimicry Replicates spatial orientation of substituentsMimics turn-inducing peptide conformationsOffers rigid scaffold for both applications

Note: The properties for this compound are based on the established principles of related spirocyclic systems due to limited specific experimental data for this exact compound.

The introduction of a spirocyclic center has a profound impact on molecular architecture, offering distinct advantages for synthetic exploration and drug design. Unlike conformationally flexible linear or monocyclic systems, the spiro junction in this compound acts as a rigid organizing element, fundamentally shaping the molecule's three-dimensional topography. researchgate.net

One of the most significant consequences of this architecture is the creation of well-defined "exit vectors." These vectors represent the fixed spatial trajectories along which substituents can be placed on the scaffold. The spiro atom, being a quaternary carbon, forces the two rings into nearly perpendicular planes. This orthogonal arrangement, combined with the inherent structure of the cyclobutane and cyclohexane rings, dictates the precise orientation of any functional groups attached to the core. This spatial control is critical in structure-activity relationship (SAR) studies, as it allows chemists to systematically probe the three-dimensional space of a target's binding pocket with a high degree of confidence.

Furthermore, the increased fraction of sp³-hybridized carbon atoms in spirocyclic scaffolds like this compound contributes to improved physicochemical properties often sought in drug candidates. Shifting away from flat, aromatic structures towards more three-dimensional, saturated systems generally correlates with enhanced aqueous solubility and a more favorable pharmacokinetic profile. researchgate.net The rigidity of the spirocyclic system can also shield parts of the molecule from metabolic enzymes, potentially improving metabolic stability. researchgate.net This combination of structural rigidity, precise vector control, and favorable physicochemical properties makes spirocyclic systems powerful tools for exploring novel chemical space and developing next-generation therapeutics.

Architectural FeatureMonocyclic System (e.g., Piperidine)Spirocyclic System (e.g., this compound)
Core Rigidity Flexible, with multiple conformers (e.g., chair, boat).High, conformationally restricted by the spiro center.
Substituent Orientation Defined by axial/equatorial positions, subject to ring flipping.Defined by fixed, predictable exit vectors from a rigid core.
Exploration of 3D Space Limited by conformational averaging.Precise and systematic exploration of 3D space is possible.
Molecular Complexity Lower intrinsic three-dimensionality.Higher intrinsic three-dimensionality and sp³ character. researchgate.net
Synthetic Control Control over stereochemistry can be challenging due to flexibility.Stereochemistry is locked, providing a stable template for diversification.

Vii. Future Directions and Emerging Research Avenues for 6,6 Dimethyl 1 Azaspiro 3.5 Nonan 2 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one is increasingly governed by the principles of sustainability and efficiency. Future research will likely pivot from traditional, often harsh, synthetic methods to more sophisticated and greener alternatives that offer high yields, reduced waste, and milder reaction conditions.

Green chemistry principles are becoming central to the development of synthetic routes for spirocyclic compounds. mdpi.com For this compound, this translates into exploring reaction media, catalysts, and energy sources that minimize environmental impact.

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. Future methodologies could adapt multicomponent reactions for the synthesis of spiro[indole-pyrrolidine] derivatives, which have been shown to proceed efficiently in aqueous environments, for the construction of the azaspiro[3.5]nonane framework. researchgate.net Mechanochemical methods, which involve solvent-free reactions under grinding or milling conditions, also present a promising avenue for the high-yield, environmentally friendly synthesis of related spirocyclic systems. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative to traditional catalysis, often with high stereoselectivity. Research into the synthesis of spiro-compounds has demonstrated the utility of ionic liquids as organocatalysts in microwave-assisted domino reactions, a strategy that could be adapted for the synthesis of this compound. mdpi.com The synergistic interplay of electronic and electrostatic sites in simple phenol-derived catalysts has also been effective in the synthesis of spirocyclic carbonates and could inspire the design of new organocatalysts for azaspiro-lactam formation. rsc.org

Electrochemical and Photocatalytic Methods: Modern synthetic techniques such as electrochemistry and photocatalysis offer sustainable pathways by using electrons or light to drive reactions, replacing stoichiometric chemical reagents. acs.org An electrochemical method for synthesizing β-keto spirolactones using green solvents like acetone (B3395972) and water showcases a potential direction. acs.org Similarly, visible-light-driven photocatalysis has been used for the direct assembly of N-heterospirocycles, a strategy that could be explored for the target compound.

Green Chemistry ApproachPotential Application for this compound SynthesisKey Advantages
Aqueous Synthesis Performing key cyclization or multicomponent reactions in water. researchgate.netEnvironmentally benign, reduced cost, simplified purification.
Organocatalysis Employing chiral organic molecules to control stereochemistry in the formation of the spiro-center. mdpi.comMetal-free, low toxicity, high enantioselectivity.
Microwave-Assisted Synthesis Accelerating reaction rates and improving yields in key bond-forming steps. mdpi.comReduced reaction times, improved energy efficiency, higher yields.
Electrochemical Synthesis Using electricity as a "reagent" for oxidative or reductive cyclizations. acs.orgAvoids stoichiometric oxidants/reductants, high atom economy.
Photocatalysis Utilizing visible light to enable novel bond formations under mild conditions.Access to unique reaction pathways, energy-efficient.

Exploration of Unexplored Reaction Manifolds for Azaspiro-Lactam Synthesis

Beyond greening existing methods, the discovery of entirely new reaction pathways is a major frontier. For a structurally distinct molecule like this compound, exploring novel reaction manifolds could unlock more efficient and versatile synthetic routes.

Multicomponent and Domino Reactions: These reactions, where multiple starting materials react in a single operation to form a complex product, offer significant advantages in terms of step- and atom-economy. The development of a multicomponent domino reaction for the synthesis of spiro compounds using an ionic liquid catalyst is a prime example of a strategy that could be investigated. mdpi.com Similarly, sequential Ugi four-component reactions followed by intramolecular cyclization have been used to create complex spiro-β-lactam-pyrroloquinolines and could be a template for novel routes to the azaspiro[3.5]nonan-2-one core. microsoft.com

Novel Cycloaddition Strategies: Cycloaddition reactions are powerful tools for constructing cyclic systems. While established methods exist, exploring less common cycloadditions could yield new pathways. For instance, phosphine-catalyzed [3+2] annulation reactions have been successfully employed to synthesize spirocyclopentene-β-lactams. nih.gov Investigating analogous [3+2] or other cycloaddition strategies, such as the 1,3-dipolar cycloaddition used for chiral spiro-γ-lactams, could provide direct access to the spiro-lactam core of the target molecule. nih.gov

Cascade Reactions: A one-pot cascade reaction involving a Curtius rearrangement and an intramolecular nucleophilic addition has been reported for the facile synthesis of spirocyclic lactams from β-keto carboxylic acids. digitellinc.com Adapting such cascade reactions, where a series of transformations occur sequentially without isolating intermediates, could provide a highly efficient entry point to the this compound scaffold.

Reaction ManifoldDescriptionPotential for Azaspiro-Lactam Synthesis
Multicomponent Reactions (MCRs) Three or more reactants combine in a single pot to form a product containing substantial parts of all reactants. mdpi.commicrosoft.comRapid assembly of the complex azaspiro[3.5]nonan-2-one core from simple precursors.
Domino (Cascade) Reactions A sequence of intramolecular reactions occurs under the same conditions, triggered by a single event. mdpi.comdigitellinc.comEfficient construction of the bicyclic system with high bond-forming efficiency.
[3+2] Annulations A three-atom component reacts with a two-atom component to form a five-membered ring. nih.govA potential strategy to construct the five-membered lactam ring onto a pre-existing cyclohexane (B81311) precursor.
Staudinger [2+2] Cycloaddition A ketene (B1206846) reacts with an imine to form a four-membered β-lactam ring. digitellinc.comWhile the target is a γ-lactam, variations of this cycloaddition could be explored for ring formation.

Integration of Advanced Computational Tools for Predictive Synthesis and Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating chemical discovery. researchgate.netdigitellinc.com For this compound, computational tools can offer profound insights into potential synthetic routes, reaction mechanisms, and the origins of selectivity, thereby minimizing trial-and-error experimentation. numberanalytics.comcsmres.co.uk

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to model reaction pathways and transition states. researchgate.netnumberanalytics.com This allows for the in-silico evaluation of the feasibility of proposed synthetic steps, the prediction of regioselectivity and stereoselectivity, and the elucidation of reaction mechanisms. beilstein-archives.orgrsc.org For instance, DFT could be used to study the transition states of potential cycloaddition or organocatalyzed reactions to predict the most favorable pathway for the formation of the this compound skeleton. beilstein-archives.org

Machine Learning and AI for Retrosynthesis: The application of artificial intelligence (AI) to retrosynthesis is a rapidly advancing field. engineering.org.cnnih.gov Machine learning models, trained on vast databases of known chemical reactions, can predict viable synthetic routes for a target molecule. nih.govresearchgate.net Template-free models, in particular, hold promise for discovering truly novel synthetic pathways that may not be obvious to a human chemist. nih.gov Applying such AI tools could suggest innovative disconnections and precursor molecules for the synthesis of this compound.

Predictive Models for Reaction Optimization: Computational tools are not only for route design but also for optimizing reaction conditions. Machine learning models can predict how factors like solvent, catalyst, and temperature will affect the yield and selectivity of a reaction. rsc.org This predictive capability can significantly reduce the experimental effort required to establish an efficient synthesis.

Computational ToolApplication in this compound ChemistryPredicted Outcome
Density Functional Theory (DFT) Calculation of transition state energies for potential cyclization reactions. researchgate.netbeilstein-archives.orgPrediction of reaction feasibility, kinetic barriers, and stereochemical outcomes.
Molecular Mechanics (MM) Conformational analysis of reactants and intermediates in catalytic cycles. numberanalytics.comUnderstanding steric interactions that influence selectivity.
AI-based Retrosynthesis Inputting the target structure into a trained neural network. nih.govengineering.org.cnGeneration of novel and known retrosynthetic pathways and starting materials.
Machine Learning Models Predicting reaction outcomes based on a database of related spiro-lactam syntheses. rsc.orgOptimization of reaction conditions (catalyst, solvent, temperature) for higher yields.

Q & A

Basic: What synthetic routes are typically employed for 6,6-dimethyl-1-azaspiro[3.5]nonan-2-one, and how is structural confirmation achieved?

The compound is synthesized via cyclization of precursors such as substituted epoxides or diamines under controlled conditions. A general protocol involves refluxing dimethyl-substituted intermediates with catalysts (e.g., acid or base) to form the spirocyclic lactam. For example, 1-azaspiro[3.5]nonan-2-one derivatives are prepared in 86–98% yield using optimized cyclization procedures . Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 1.31 ppm for methyl groups in CDCl3) and IR spectroscopy (C=O stretch at ~1750 cm⁻¹). Mass spectrometry (MS) and elemental analysis further validate purity .

Advanced: How can regioselectivity be controlled during the carbonylation of 6,6-dimethyl-substituted epoxides to form spirocyclic ketones?

Regioselectivity in carbonylative ring expansion is influenced by steric and electronic factors. Catalysts like Lewis acids (e.g., BF₃·Et₂O) or transition-metal complexes (e.g., Pd) direct carbonyl insertion to the less hindered epoxide carbon. Solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) also modulate selectivity. Computational modeling (DFT) predicts transition-state energies to optimize pathways, while in-situ NMR monitors intermediate formation .

Basic: Which spectroscopic techniques are critical for characterizing stereochemical integrity in this compound?

¹H NMR with deuterated solvents (CDCl3 or DMSO-d6) resolves methyl group splitting (e.g., δ 1.31 s, 6H) and spirocyclic proton environments. NOESY or ROESY experiments confirm spatial proximity of substituents, while ¹³C NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons. Chiral HPLC using cellulose-based columns (e.g., Chiralpak®) assesses enantiomeric excess when applicable .

Advanced: How should researchers address discrepancies in NMR data for dimethyl-substituted azaspiro compounds?

Unexpected splitting or shifts may arise from conformational flexibility or impurities. Strategies include:

  • Variable-temperature NMR to freeze rotamers (e.g., −40°C to 25°C).
  • DEPT-135 or HSQC to assign carbons unambiguously.
  • Spiking experiments with authentic standards to confirm identity .
    Contradictions in literature data require cross-referencing synthetic conditions (e.g., solvent, concentration) and spectrometer frequencies .

Basic: What are common impurities in this compound synthesis, and how are they detected?

Typical impurities include:

  • Uncyclized precursors (detected via LC-MS at m/z 136.15).
  • Oxidation byproducts (e.g., lactam ring-opened aldehydes, identified by TLC or GC-MS).
  • Diastereomers (resolved by chiral chromatography).
    HPLC-UV/ELSD with C18 columns (ACN/water gradient) quantifies impurities at <0.1% levels. Internal standards (e.g., deuterated analogs) enhance accuracy .

Advanced: What computational tools predict reaction outcomes for spirocyclic lactams under divergent catalytic conditions?

Density Functional Theory (DFT) models transition states to compare activation energies for competing pathways (e.g., cyclization vs. dimerization). Software like Gaussian or ORCA simulates steric effects of dimethyl groups on ring strain. Molecular Dynamics (MD) simulations assess solvent interactions, while Machine Learning (ML) algorithms trained on spirocyclic datasets predict optimal catalysts (e.g., Pd vs. Cu) .

Basic: How are analytical methods validated for quantifying this compound in biological matrices?

Validation follows ICH Q2(R1) guidelines:

  • Linearity : Calibration curves (1–100 µg/mL) with R² > 0.99.
  • Recovery : Spiked samples (80–120% recovery) using LC-MS/MS (MRM mode).
  • Precision : Intra-day/inter-day RSD < 5%.
    Stable isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) correct matrix effects .

Advanced: What techniques achieve enantiomeric purity in azaspiro compounds with multiple stereocenters?

Dynamic Kinetic Resolution (DKR) using chiral catalysts (e.g., Ru-phosphine complexes) directs asymmetric cyclization. Chiral SFC (Supercritical Fluid Chromatography) with amylose columns resolves enantiomers (α > 1.2). X-ray crystallography confirms absolute configuration, while VCD (Vibrational Circular Dichroism) validates solution-phase chirality .

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